molecular formula C9H8BrIO2 B13662577 Methyl 2-bromo-6-iodo-3-methylbenzoate

Methyl 2-bromo-6-iodo-3-methylbenzoate

Cat. No.: B13662577
M. Wt: 354.97 g/mol
InChI Key: GBRKAQPTVJXODZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-iodo-3-methylbenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl 3-methylbenzoate. The typical synthetic route includes:

    Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate to introduce the iodine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-iodo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 2-bromo-6-iodo-3-methylbenzoic acid.

    Reduction: Formation of 2-bromo-6-iodo-3-methylbenzyl alcohol.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

Methyl 2-bromo-6-iodo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-iodo-3-methylbenzoate depends on its chemical structure and the nature of its interactions with other molecules. The presence of bromine and iodine atoms can influence its reactivity and binding affinity with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-methylbenzoate
  • Methyl 2-iodo-3-methylbenzoate
  • Methyl 3-bromo-2-iodobenzoate

Uniqueness

Methyl 2-bromo-6-iodo-3-methylbenzoate is unique due to the specific positions of the bromine and iodine atoms on the benzene ring This unique substitution pattern can lead to distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

methyl 2-bromo-6-iodo-3-methylbenzoate

InChI

InChI=1S/C9H8BrIO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3

InChI Key

GBRKAQPTVJXODZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)OC)Br

Origin of Product

United States

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